2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane
Description
Properties
Molecular Formula |
C10H17Br |
|---|---|
Molecular Weight |
217.15 g/mol |
IUPAC Name |
2-(1-bromopropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Br/c1-7(6-11)10-5-8-2-3-9(10)4-8/h7-10H,2-6H2,1H3 |
InChI Key |
OWIJNFCJEDHTBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)C1CC2CCC1C2 |
Origin of Product |
United States |
Preparation Methods
Diels–Alder Reaction as a Key Step
The bicyclo[2.2.1]heptane skeleton is commonly synthesized via a Diels–Alder cycloaddition between cyclopentadiene and an acyclic olefin, typically a C3–C4 olefin such as 1-butene, 2-butene, or propylene. This reaction forms a bicyclic intermediate with the bicyclo[2.2.1]heptene framework.
- Typical reactants: Cyclopentadiene and 2-butene (cis or trans), or 1-butene.
- Reaction type: Diels–Alder cycloaddition.
- Conditions: Temperature range from 20°C to 400°C depending on catalyst acidity; pressure is generally atmospheric or vapor pressure at reaction temperature.
- Catalysts: Isomerization catalysts can be used to direct product formation during or after the cycloaddition.
- Outcome: Formation of substituted bicyclo[2.2.1]heptene derivatives such as 5,6-dimethylbicyclo[2.2.1]hept-2-ene.
This method can be performed in two steps—first the Diels–Alder reaction, then isomerization—or in a one-step process where isomerization catalyst is present during the Diels–Alder reaction, allowing simultaneous cycloaddition and isomerization.
Hydrogenation and Dehydration (Optional)
In some methods, the bicyclo[2.2.1]heptene intermediate is hydrogenated to saturate the ring system, followed by dehydration to introduce or modify substituents. However, this is less common in the preparation of bromopropyl derivatives.
Reaction Conditions and Catalysts
| Step | Reactants | Catalyst/Conditions | Temperature | Pressure | Outcome/Notes |
|---|---|---|---|---|---|
| Diels–Alder cycloaddition | Cyclopentadiene + 2-butene | Isomerization catalyst (acidic) | 20°C–400°C (varies) | Atmospheric/vapor | Formation of bicyclo[2.2.1]heptene derivatives |
| Isomerization (optional) | Bicyclo[2.2.1]heptene | Acidic catalyst | 20°C–400°C | Not specific | Converts to 2-methylene-3-methylbicyclo[2.2.1]heptane or dimethyl derivatives |
| Alkylation/functionalization | Bicyclo[2.2.1]heptane derivative + bromopropyl reagent | Base or radical initiator (depending on method) | Mild to moderate | Atmospheric | Introduction of 1-bromopropan-2-yl substituent |
Research Outcomes and Data
- The Diels–Alder reaction between cyclopentadiene and inexpensive olefins such as 2-butene provides an economical and efficient route to bicyclo[2.2.1]heptane derivatives, avoiding costly starting materials like crotonaldehyde.
- The presence of the bromine atom at the bridgehead position in 2-(1-bromopropan-2-yl)bicyclo[2.2.1]heptane enhances its reactivity, enabling nucleophilic substitution and elimination reactions, which are influenced by steric effects and ring strain unique to the bicyclic framework.
- Synthetic methods involving regioselective reduction of Diels–Alder adducts have been reported to yield functionalized bicyclo[2.2.1]heptane derivatives, which can be further modified to introduce bromopropyl groups.
- Characterization of related bicyclic compounds is typically confirmed by nuclear magnetic resonance spectroscopy (proton and carbon NMR), mass spectrometry, and sometimes fluorine NMR when fluorinated analogs are involved.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The propyl group can be oxidized to form alcohols or carboxylic acids, while reduction can lead to the formation of alkanes.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: 2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane, 2-(1-Cyanopropan-2-yl)bicyclo[2.2.1]heptane.
Elimination: 2-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane.
Oxidation: 2-(1-Hydroxypropan-2-yl)bicyclo[2.2.1]heptane, 2-(1-Carboxypropan-2-yl)bicyclo[2.2.1]heptane.
Reduction: 2-(1-Propyl)bicyclo[2.2.1]heptane.
Scientific Research Applications
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane depends on the specific chemical reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form an alkene via an E2 mechanism. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Data Tables
Table 1: Molecular Properties of Selected Bicyclo[2.2.1]heptane Derivatives
Research Findings and Trends
Synthetic Methods: NMR spectroscopy (e.g., ¹H and ¹³C satellites) is critical for confirming substituent positions in brominated norbornanes .
Reactivity : Bromine’s leaving group ability makes bromopropyl derivatives more reactive than chlorine analogs in nucleophilic substitutions .
Applications : Brominated bicycloheptanes are underutilized in high-energy materials but show promise in polymer stabilization and medicinal chemistry .
Biological Activity
2-(1-Bromopropan-2-yl)bicyclo[2.2.1]heptane is an organic compound characterized by a bicyclic structure, specifically a seven-membered ring with two bridgehead carbons. This compound is derived from bicyclo[2.2.1]heptane and features a bromopropyl substituent, which enhances its chemical reactivity and potential applications in medicinal chemistry and organic synthesis.
The molecular formula of this compound is C_{10}H_{15}Br, with a molecular weight of approximately 203.12 g/mol. The presence of the bromine atom at the bridgehead position increases the compound's susceptibility to nucleophilic substitution reactions, making it a candidate for various chemical transformations.
Biological Activity
Research into the biological activity of this compound is still limited; however, preliminary findings suggest several potential pharmacological properties:
- Anti-inflammatory and Analgesic Effects : Bicyclic compounds often exhibit pharmacological activities such as anti-inflammatory and analgesic effects. The brominated derivative may enhance these activities due to increased lipophilicity, which facilitates interaction with biological targets .
- Insecticidal Properties : Similar bicyclic structures have been explored for their insecticidal properties, indicating that this compound could be investigated for agricultural applications .
Interaction Studies
Understanding the interactions of this compound with biological systems is crucial for evaluating its safety and efficacy in practical applications. Preliminary studies suggest that its interactions may involve:
- Nucleophilic Substitution : The bromine atom's accessibility allows for nucleophilic attack, potentially leading to various biological interactions.
- Elimination Reactions : Under certain conditions, elimination reactions may occur, resulting in the formation of alkenes or other functional groups that could interact with biological systems.
Case Studies and Research Findings
While specific case studies on this compound are scarce, related compounds have been studied extensively:
These studies highlight the potential pharmacological relevance of bicyclic compounds and suggest avenues for further research into the biological activity of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
